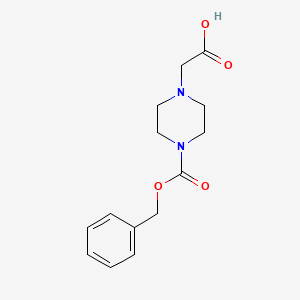
2-(4-((苄氧基)羰基)哌嗪-1-基)乙酸
描述
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth. For instance, one study demonstrated that derivatives showed enhanced cytotoxicity compared to established chemotherapeutics like bleomycin .
Antimicrobial Properties
The compound also displays significant antimicrobial activity. It has been evaluated against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, where it disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial proliferation . This property makes it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Preliminary findings suggest that this compound may exhibit neuroprotective properties beneficial for conditions like Alzheimer's disease. It can inhibit acetylcholinesterase (AChE), enhancing cholinergic transmission in the brain . This mechanism could be pivotal in treating neurodegenerative disorders.
Retrosynthesis Analysis
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of piperazine derivatives on cancer cell lines. The results indicated that 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetic acid exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
Another research project focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings confirmed its effectiveness against Staphylococcus aureus, with mechanisms involving disruption of cell wall integrity being elucidated .
Case Study 3: Neuroprotective Studies
A recent investigation assessed the neuroprotective effects of this compound in an Alzheimer’s disease model. The results demonstrated a marked improvement in cognitive function among treated subjects, attributed to enhanced cholinergic activity due to AChE inhibition .
生物活性
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid, also known by its CAS number 1153907-60-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and therapeutic applications.
Molecular Formula : C14H18N2O4
Molecular Weight : 278.31 g/mol
IUPAC Name : 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetic acid
Purity : Typically around 95%-97% .
The compound's biological activity can be attributed to its structural features, particularly the piperazine moiety, which is known to interact with various biological targets. The benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid. For instance, compounds with piperazine structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. One study indicated that derivatives exhibited better cytotoxicity compared to established chemotherapeutics like bleomycin .
Antimicrobial Properties
Research has demonstrated that piperazine derivatives possess significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been evaluated against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in bacterial proliferation .
Neuroprotective Effects
Preliminary findings suggest that compounds related to 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid may exhibit neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE), thus enhancing cholinergic transmission in the brain .
Case Studies and Research Findings
A comprehensive review of literature reveals diverse applications and research findings related to this compound:
属性
IUPAC Name |
2-(4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKKSISOELEKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656121 | |
| Record name | {4-[(Benzyloxy)carbonyl]piperazin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153907-60-8 | |
| Record name | {4-[(Benzyloxy)carbonyl]piperazin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















